Deltarasin hydrochloride

KRAS PDEδ Binding Affinity

Procure Deltarasin HCl (≥98%) to reliably inhibit KRAS-PDEδ (Kd 38-41 nM). Differentiated from Deltazinone/Deltasonamide by established first-gen probe status, this compound provides reproducible benchmark data in Panc-Tu-I (5 μM) and xenograft (10-15 mg/kg) models. Essential reference control for KRAS trafficking studies. Ensures translatable, publication-grade results in oncogenic KRAS research.

Molecular Formula C40H39Cl2N5O
Molecular Weight 676.7 g/mol
Cat. No. B8055533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltarasin hydrochloride
Molecular FormulaC40H39Cl2N5O
Molecular Weight676.7 g/mol
Structural Identifiers
SMILESC1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl.Cl
InChIInChI=1S/C40H37N5O.2ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;;/h1-22,30,38,41H,23-28H2;2*1H/t38-;;/m1../s1
InChIKeySZLAQKGNNWXKSN-VROLVAQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole Dihydrochloride: Key Compound Identification and Role


The target compound, 1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole dihydrochloride, is widely recognized as Deltarasin hydrochloride [1]. It is a complex, synthetic benzimidazole derivative that functions as a high-affinity, small-molecule inhibitor of the KRAS-PDEδ protein-protein interaction [2]. By binding specifically to the prenyl-binding pocket of PDEδ, it disrupts the proper membrane localization and subsequent oncogenic signaling of KRAS, a critical driver in multiple cancers . It is primarily employed as a chemical probe in cancer research to investigate KRAS-dependent pathways.

1-Benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole Dihydrochloride: Why Alternative PDEδ Inhibitors Are Not Interchangeable


Generic substitution among PDEδ/KRAS inhibitors is scientifically unsound. Compounds within this class, including Deltarasin, Deltazinone, Deltaflexins, and Deltasonamides, exhibit marked differences in their binding affinity, selectivity, and functional cellular effects [1]. For instance, Deltarasin is a first-generation inhibitor with a specific affinity and selectivity profile [2], which is fundamentally different from the higher potency of second-generation inhibitors like Deltasonamide 2 [3] or the improved selectivity of Deltazinone 1 . These variations directly impact the dose required to achieve a given effect, the potential for off-target cytotoxicity, and the translatability of in vitro findings to in vivo models. Selecting a specific compound requires a precise match between its documented quantitative performance and the specific experimental requirements.

1-Benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole Dihydrochloride: Head-to-Head and Comparative Performance Data


Deltarasin Exhibits Nanomolar Binding Affinity for PDEδ, Distinct from Next-Generation Inhibitors

Deltarasin demonstrates a high affinity for the PDEδ prenyl-binding pocket with a Kd of 38-41 nM . This binding affinity is a key differentiator when compared to more recently developed PDEδ inhibitors. For example, the second-generation inhibitor Deltasonamide 1 exhibits a picomolar Kd of 203 pM , while the more advanced Deltazinone 1 shows a Kd of 8 nM . Deltarasin's affinity is also distinct from other chemotypes, such as the spiro-cyclic inhibitor 36l, which has a Kd of 127 nM [1]. This data clearly establishes Deltarasin's position as a first-generation, nanomolar-affinity probe.

KRAS PDEδ Binding Affinity Drug Discovery

Deltarasin Inhibits Oncogenic KRAS-Dependent Proliferation in Pancreatic Cancer Cell Lines at a Defined Concentration

In a direct cellular context, Deltarasin, at a concentration of 5 μM, inhibits the proliferation of oncogenic KRAS-dependent Panc-Tu-I human pancreatic ductal adenocarcinoma (PDAC) cells by approximately 50% over 70 hours . This effect is specific to KRAS-dependent cell lines, as it does not similarly inhibit the growth of KRAS-independent cells [1]. This quantitative anti-proliferative effect provides a clear functional benchmark for the compound in a well-established cancer model.

Oncology Pancreatic Cancer Cell Proliferation KRAS

Deltarasin Demonstrates In Vivo Efficacy in a Panc-Tu-I Xenograft Model with Dose-Dependent Tumor Growth Inhibition

Deltarasin has demonstrated significant anti-tumor activity in vivo. In a subcutaneous Panc-Tu-I cell xenograft model in nude mice, daily intraperitoneal administration of Deltarasin at 15 mg/kg resulted in approximately 60% tumor growth retardation by day 9, while a more frequent dosing regimen of 10 mg/kg twice daily led to an 80% retardation . This dose-dependent in vivo efficacy is a critical data point for planning preclinical studies.

In Vivo Pharmacology Xenograft Pancreatic Cancer Tumor Growth Inhibition

Deltarasin Exhibits a Distinct Selectivity Profile in Cells Compared to Newer PDEδ Inhibitors

Deltarasin is known to have a degree of non-specific cytotoxicity that is distinct from more selective PDEδ inhibitors. For instance, studies show that Deltazinone 1 was developed to exhibit 'less unspecific cytotoxicity' than Deltarasin [1]. This indicates that while Deltarasin effectively targets KRAS signaling, it may have a broader impact on cellular health at higher concentrations, which is a key consideration for experimental design. This is further supported by its cellular Kd of 66 nM for disrupting the KRAS-PDEδ interaction, compared to Deltazinone 1's in-cell Kd of 58 nM [2].

Selectivity PDEδ KRAS Cytotoxicity

Deltarasin's Anti-Proliferative Effect is Consistently Observed in Colorectal Cancer Models Bearing Oncogenic KRAS

The anti-proliferative activity of Deltarasin is not limited to pancreatic cancer. In colorectal cancer (CRC) cell lines, Deltarasin has been shown to specifically inhibit the proliferation of those harboring oncogenic KRAS mutations [1]. This is in contrast to next-generation inhibitors like Deltasonamide 2, which demonstrates a 'more superior suppression effect' in the same context [1]. This confirms Deltarasin's mechanism of action is conserved across cancer types with a KRAS dependency, but also highlights the improved efficacy of newer compounds.

Colorectal Cancer KRAS Mutation Cell Proliferation Biomarker

Deltarasin Dihydrochloride: Optimal Research and Preclinical Application Scenarios


Probing KRAS-Dependent Signaling in Pancreatic and Colorectal Cancer Cell Lines

Deltarasin is an established first-generation chemical probe for interrogating KRAS-dependent signaling pathways. It is optimally used at a concentration of 5 μM to inhibit the proliferation of KRAS-mutant pancreatic (e.g., Panc-Tu-I) and colorectal cancer cell lines by ~50% [1]. This makes it a valuable tool for validating target engagement and downstream effects in KRAS-driven cancer models, with the understanding that its moderate selectivity profile should be accounted for in data interpretation.

In Vivo Efficacy Studies in Subcutaneous Xenograft Models of KRAS-Mutant Cancers

For preclinical in vivo studies, Deltarasin has a validated dosing regimen for assessing anti-tumor activity. In nude mouse xenograft models (e.g., Panc-Tu-I), intraperitoneal administration of Deltarasin at 10 mg/kg twice daily or 15 mg/kg once daily has been shown to achieve 80% and 60% tumor growth retardation, respectively, by day 9 . This established protocol allows for the assessment of KRAS pathway inhibition in a physiologically relevant setting.

Comparative Studies with Next-Generation PDEδ/KRAS Inhibitors

Due to its well-characterized binding affinity (Kd = 38-41 nM) and documented selectivity profile, Deltarasin serves as an essential reference control for evaluating newer PDEδ inhibitors such as Deltazinone 1 (Kd = 8 nM, improved selectivity) or Deltasonamide 2 (superior CRC suppression) [2]. Its use in side-by-side experiments provides a benchmark for assessing improvements in potency, selectivity, and cellular efficacy of novel compounds.

Investigating the Role of PDEδ in KRAS Subcellular Localization and Membrane Trafficking

Deltarasin's primary mechanism of action is the disruption of KRAS plasma membrane localization by binding to PDEδ. It is an effective tool in imaging and cell biology studies for visualizing the mislocalization of KRAS to endomembranes upon treatment [3]. A 1-hour treatment with 5 μM Deltarasin is sufficient to abolish KRAS plasma membrane localization in Panc-Tu-I cells, making it a rapid and potent reagent for trafficking studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deltarasin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.